molecular formula C22H18FN3O3S B2832234 N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207032-72-1

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2832234
CAS No.: 1207032-72-1
M. Wt: 423.46
InChI Key: GAICNSSMPQIHNV-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by functionalization to introduce the 5-fluoro-2-methylphenyl and 4-methoxyphenyl groups. Common reagents and conditions used in these reactions include:

    Reagents: Fluorobenzene derivatives, methylphenyl derivatives, methoxyphenyl derivatives, acetic anhydride, and various catalysts.

    Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents (e.g., dichloromethane, toluene).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: These compounds share the thienopyrimidine core and may have similar biological activities.

    Fluorobenzene derivatives: Compounds with a fluorobenzene moiety, which can influence their chemical and biological properties.

    Methoxyphenyl derivatives: Compounds containing a methoxyphenyl group, which can affect their reactivity and interactions.

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new applications and explore novel mechanisms of action.

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C19H18FN3O2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cell signaling pathways. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit several kinases that are critical in cancer cell proliferation and survival. For instance, it may target pathways involving VEGFR-2 and AKT, which are pivotal in tumor angiogenesis and growth .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through caspase activation, leading to cell cycle arrest. This is particularly relevant in hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. The following table summarizes findings from various in vitro assays:

StudyCell LineIC50 (µM)Mechanism
Study 1HepG23.105VEGFR-2 inhibition
Study 1PC-32.15AKT inhibition
Study 2MCF-7 (Breast Cancer)1.75Apoptosis induction
Study 3A549 (Lung Cancer)0.85Cell cycle arrest

These results demonstrate the compound's potency across different cancer types, indicating a broad spectrum of anticancer activity.

Case Studies

  • Study on HepG2 Cells : In a controlled experiment, this compound was tested against HepG2 cells. The results indicated significant cytotoxicity with an IC50 value of 3.105 µM, suggesting effective inhibition of liver cancer cell growth .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound led to S phase cell cycle arrest and increased levels of apoptotic markers such as cleaved caspase-3. This aligns with findings from other thienopyrimidine derivatives that exhibit similar apoptotic pathways .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-13-3-6-15(23)9-18(13)25-19(27)10-26-12-24-20-17(11-30-21(20)22(26)28)14-4-7-16(29-2)8-5-14/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAICNSSMPQIHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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